(Adamantan-1-yl)methanesulfonyl chloride

Übersicht

Beschreibung

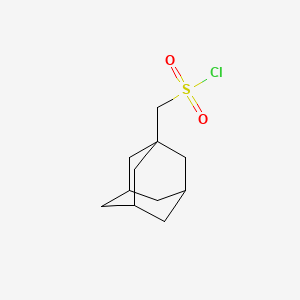

(Adamantan-1-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₇ClO₂S. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is used in various chemical reactions and has applications in multiple fields due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yl)methanesulfonyl chloride typically involves the reaction of adamantane with chlorosulfonic acid. The process can be summarized as follows:

Adamantane Chlorination: Adamantane is first chlorinated to form adamantyl chloride.

Sulfonylation: The adamantyl chloride is then reacted with chlorosulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

(Adamantan-1-yl)methanesulfonyl chloride undergoes hydrolysis in aqueous environments to yield the corresponding sulfonic acid. This reaction is highly exothermic and releases toxic gases (e.g., HCl and SOₓ) .

Mechanism :

Key Observations :

-

Rapid reaction with water or steam, necessitating anhydrous handling .

-

Industrial safety protocols emphasize containment to prevent hydrolysis-related hazards .

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily reacts with nucleophiles, forming sulfonamides or sulfonate esters.

2.1. Reaction with Amines

This compound reacts with primary or secondary amines to produce sulfonamide derivatives.

Example :

Experimental Data :

| Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine derivatives | Et₃N, DCM, RT | 60–78 | |

| Adamantylamine | Microwave, 100°C, 30 min | 78 |

Key Findings :

-

Microwave irradiation improves yields (25% → 78%) and reduces reaction times .

-

Steric hindrance from the adamantane group may slow reaction kinetics compared to non-bulky analogs .

2.2. Reaction with Alcohols

The compound reacts with alcohols to form sulfonate esters, commonly used as intermediates in medicinal chemistry.

Example :

Notable Applications :

-

Synthesis of 1-Adamantyl methanesulfonate for antiviral studies .

-

Used in functionalizing piperidine and imidazole rings for drug candidates .

Compatibility and Hazard Profile

This compound exhibits vigorous reactivity under specific conditions:

Safety Recommendations :

Synthetic Utility in Drug Development

The adamantane moiety enhances pharmacokinetic properties, making this reagent valuable in antiviral and CNS drug synthesis:

-

Anti-Dengue Agents : Hybrid derivatives (e.g., compound 3) show DENV2 inhibition via NS2B/NS3 protease targeting .

-

Influenza Inhibitors : Adamantane-containing sulfonamides exhibit 179-fold higher potency than amantadine .

Industrial Production Insights

Scalable synthesis involves:

Wissenschaftliche Forschungsanwendungen

Drug Development

The adamantane structure is frequently used as a scaffold in drug development because of its ability to enhance the pharmacological properties of compounds. The incorporation of the adamantyl group into drug-like molecules can improve stability, selectivity, and potency against specific biological targets. For instance, derivatives of adamantane have been utilized in the development of antiviral agents targeting Influenza A viruses, where they have shown significant efficacy compared to traditional treatments like amantadine .

Antiviral Activity

Research has demonstrated that adamantane derivatives exhibit antiviral properties against various strains of viruses. A notable example includes studies where (Adamantan-1-yl)methanesulfonyl chloride derivatives were synthesized and evaluated for their inhibitory effects on viral replication. These compounds have been shown to be effective against resistant strains of viruses, indicating their potential as novel antiviral agents .

Antimicrobial Properties

The antimicrobial activity of adamantane derivatives has been extensively documented. Compounds derived from this compound have exhibited bactericidal and fungicidal properties, making them candidates for treating infections caused by resistant bacterial and fungal strains. Recent studies have highlighted their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Central Nervous System Disorders

The unique properties of adamantane derivatives also extend to the treatment of central nervous system disorders. Research indicates that these compounds can modulate neurotransmission and may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as CNS-active drugs .

Case Study 1: Antiviral Efficacy

In a clinical trial assessing the efficacy of an adamantane derivative against Influenza A, researchers found that the compound significantly reduced viral load in treated patients compared to a placebo group. This study underscores the therapeutic potential of this compound derivatives in combating viral infections .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that several synthesized derivatives exhibited MIC values lower than those of standard antibiotics. This suggests that these compounds could serve as effective alternatives or adjuncts to existing antimicrobial therapies .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Drug Development | Enhances stability and potency in drug-like molecules | Effective against Influenza A |

| Antiviral Activity | Inhibitory effects on viral replication | Active against resistant viral strains |

| Antimicrobial Properties | Bactericidal and fungicidal activities | Effective against Staphylococcus aureus |

| CNS Disorders | Modulates neurotransmission for potential treatment | Benefits observed in Alzheimer's disease models |

Wirkmechanismus

The mechanism by which (Adamantan-1-yl)methanesulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The chlorine atom is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to form strong bonds with various nucleophiles, facilitating the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adamantane: The parent hydrocarbon, known for its stability and rigidity.

Adamantyl Chloride: A precursor in the synthesis of (Adamantan-1-yl)methanesulfonyl chloride.

Adamantane Derivatives: Various derivatives exist, each with unique properties and applications.

Uniqueness

This compound is unique due to its combination of the adamantane structure with a sulfonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound in synthetic chemistry and various applications.

Biologische Aktivität

Introduction

(Adamantan-1-yl)methanesulfonyl chloride, with the CAS number 1566171-98-9, is a sulfonyl chloride derivative of adamantane. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

The compound is characterized by its adamantane structure combined with a methanesulfonyl chloride functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇ClO₂S |

| Molecular Weight | 232.77 g/mol |

| InChI Key | 1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins. This reactivity suggests potential applications in drug development, particularly as enzyme inhibitors or receptor modulators.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of adamantane have been studied for their effectiveness against viruses such as the Dengue virus. A study synthesized hybrid compounds incorporating adamantane and sulfonamide moieties, demonstrating significant antiviral activity against dengue virus strains .

Anticancer Potential

Recent studies have explored the anticancer potential of adamantane derivatives. Notably, compounds featuring the adamantane framework have shown promising results in inhibiting cancer cell proliferation. For example, certain adamantane-based compounds were tested against Jurkat and A-431 cell lines, displaying cytotoxicity comparable to established chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the adamantane core enhance biological activity.

Case Studies

Case Study 1: Antiviral Activity Against Dengue Virus

A study focused on a hybrid compound derived from amantadine and sulfonamide demonstrated effective inhibition of dengue virus replication. The synthesized compound exhibited an IC50 value significantly lower than that of standard antiviral agents .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation, various adamantane derivatives were tested for their cytotoxic effects on cancer cell lines. One compound showed an IC50 value of 23.30 ± 0.35 µM against Jurkat cells, indicating substantial anticancer activity .

Summary of Findings

Eigenschaften

IUPAC Name |

1-adamantylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKHUYXWTUXLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566171-98-9 | |

| Record name | (adamantan-1-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.